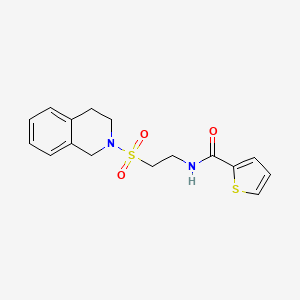

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Description

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core linked to a 3,4-dihydroisoquinoline moiety via a sulfonylethyl bridge. The compound combines a heteroaromatic thiophene ring with a partially saturated isoquinoline scaffold, which is sulfonylated to enhance solubility and modulate bioactivity. This structural design is reminiscent of bioactive compounds targeting kinases, transporters, or antimicrobial pathways .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c19-16(15-6-3-10-22-15)17-8-11-23(20,21)18-9-7-13-4-1-2-5-14(13)12-18/h1-6,10H,7-9,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPDVTHQXIHQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the sulfonyl group: This step might involve sulfonylation using sulfonyl chlorides in the presence of a base.

Attachment of the thiophene ring: This can be done through cross-coupling reactions such as the Suzuki or Stille coupling.

Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carboxamide group would yield the corresponding amine.

Scientific Research Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying protein-ligand interactions.

Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a broader class of thiophene-carboxamide derivatives with diverse substituents. Key structural analogues and their properties are summarized below:

Key Observations:

- Thiophene vs. Benzothiazole/Benzo[b]thiophene Cores : The thiophene carboxamide scaffold (target compound, ) favors planar aromatic interactions, while benzothiazole/benzo[b]thiophene derivatives () exhibit enhanced π-stacking and halogen bonding due to larger aromatic systems .

- Substituent Effects: The sulfonylethyl group in the target compound may improve aqueous solubility compared to nitro-phenyl () or halogenated benzothiazole () analogues.

Crystallographic and Conformational Analysis

- N-(2-Nitrophenyl)thiophene-2-carboxamide () : Exhibits dihedral angles of 8.5–13.5° between thiophene and benzene rings, indicating moderate planarity. Weak C–H⋯O/S interactions dominate crystal packing .

Research Findings and Discussion

- Sulfonyl vs. Nitro Groups : Sulfonylation (target compound) improves solubility and reduces electrophilic reactivity compared to nitro-substituted analogues (), making it more suitable for drug development .

- Heterocycle Trade-offs : Thiophene cores (target compound) offer synthetic simplicity, while benzothiazoles () provide enhanced stability and halogen-mediated interactions .

- Yield Optimization: Benzothiazole–isoquinoline derivatives () achieve higher yields (71.8–86.4%) than complex Clk/Dyrk inhibitors (), highlighting the impact of structural complexity on synthesis efficiency .

Biological Activity

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a dihydroisoquinoline moiety. The molecular formula is , with a molecular weight of approximately 362.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Neurotransmitter Systems : It is believed to enhance the levels of serotonin (5-HT) and norepinephrine (NE), which are critical in mood regulation, potentially leading to antidepressant effects.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in neurotransmitter metabolism, contributing to its pharmacological profile.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects in animal models. The compound's ability to modulate serotonin and norepinephrine levels suggests its potential as a treatment for depression.

Antifungal Activity

The compound has shown promising antifungal properties against various pathogenic fungi. In vitro studies demonstrated significant inhibition of fungal growth, making it a candidate for further investigation as an antifungal agent.

Anticonvulsant Effects

Preliminary investigations into the anticonvulsant properties of this compound have yielded positive results. It appears to reduce seizure activity in animal models, indicating potential utility in treating epilepsy.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antidepressant Study :

-

Antifungal Study :

- Objective : To evaluate antifungal efficacy against Candida species.

- Methods : Disk diffusion and broth microdilution methods were used.

- Results : The compound exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) below 10 µg/mL .

- Anticonvulsant Study :

Data Table: Summary of Biological Activities

| Activity Type | Methodology Used | Key Findings |

|---|---|---|

| Antidepressant | Forced swim test | Reduced immobility time |

| Antifungal | Disk diffusion method | MIC < 10 µg/mL against Candida |

| Anticonvulsant | Pentylenetetrazole model | Increased seizure latency; reduced duration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.